N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26FN3O4S and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Applications :
- The compound has been used in the synthesis of glycosyl donors in carbohydrate chemistry. Its protective group, Fsec, was evaluated for protecting hydroxyl groups and demonstrated stability under acidic conditions (Spjut, Qian, & Elofsson, 2010).
- It has been involved in the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate antibacterial potentials (Iqbal et al., 2017).
- The compound plays a role in the synthesis of antiallergic agents, particularly N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides (Menciu et al., 1999).
Pharmacological Applications :
- Research has explored its use in synthesizing compounds for anticancer effects, particularly against hepatic cancer cell lines. Certain derivatives showed significant cytotoxicity and apoptotic anti-angiogenic effects (Eldeeb et al., 2022).
- It has been utilized in the synthesis of (indol-3-yl)alkylamides, exhibiting promising analgesic properties and anti-inflammatory activity (Fouchard et al., 2001).
Other Applications :
- The compound has been used in the preparation of pentafluorobenzyl esters for electron-capture gas chromatographic detection of indole-3-acetic acid from plants, highlighting its utility in analytical chemistry (Epstein & Cohen, 1981).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c25-19-10-8-18(9-11-19)14-26-23(29)17-33(31,32)22-15-28(21-7-3-2-6-20(21)22)16-24(30)27-12-4-1-5-13-27/h2-3,6-11,15H,1,4-5,12-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHMAOCCYUVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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